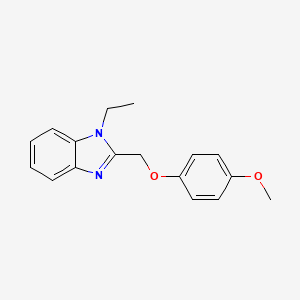

1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Description

Properties

IUPAC Name |

1-ethyl-2-[(4-methoxyphenoxy)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-21-14-10-8-13(20-2)9-11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGBIIYFVFVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 1-ethyl-2-(4-hydroxy-phenoxymethyl)-1H-benzoimidazole.

Reduction: Formation of 1-ethyl-2-(4-methoxy-phenoxymethyl)-1,2-dihydro-1H-benzoimidazole.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Thromboembolic Disorders

The compound has been identified as an inhibitor of coagulation factor Xa, making it a candidate for treating thromboembolic disorders. These include conditions such as thrombosis, myocardial infarction, and venous thrombosis. Its mechanism involves preventing blood clot formation, which is crucial in managing diseases characterized by excessive coagulation .

Case Study: Clinical Trials

In clinical settings, similar benzimidazole derivatives have shown effectiveness in preventing reocclusion after thrombolysis and in reducing complications during surgical procedures involving artificial organs. This highlights the potential of 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole as an anticoagulant agent in both human and veterinary medicine .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. These studies report minimal inhibitory concentration (MIC) values that indicate potent antibacterial effects .

Table 1: Antibacterial Efficacy of Related Benzimidazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1-Ethyl-2-(4-methoxy-...) | Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 | |

| MRSA | 4 |

Cancer Therapy

The antiproliferative properties of benzimidazole derivatives have been explored extensively. Compounds similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231). These compounds were evaluated for their ability to inhibit cell growth and induce apoptosis, demonstrating significant potential as anticancer agents .

Case Study: In Vitro Studies

In vitro studies indicated that certain derivatives exhibited remarkable antiproliferative activity, with some compounds achieving MIC values significantly lower than standard chemotherapeutic agents. This suggests that these compounds could be developed further for clinical use in oncology .

Mechanism of Action

The mechanism of action of 1-ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.

Modulating Signaling Pathways: Affecting signaling pathways such as the MAP kinase pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally analogous benzimidazole derivatives, focusing on substituents, molecular weight, and inferred biological activities:

*Calculated based on molecular formulas.

Key Observations

Substituent Impact on Lipophilicity and Bioavailability: The 4-methoxy-phenoxymethyl group in the target compound increases lipophilicity compared to piperazinylmethyl () or piperidinyl () substituents. This may enhance membrane permeability but reduce aqueous solubility . Pyrrolidinone () and hydrochloride salts () improve solubility, suggesting formulation advantages for drug development .

Biological Activity Trends :

- Ethyl at N1 : Common in AKT inhibitors () and opioids (), this group may stabilize interactions with hydrophobic enzyme pockets or receptors .

- Methoxyaryl Substituents : The 4-methoxy group in the target compound and ’s derivative is associated with enhanced binding to aromatic receptor regions, as seen in etonitazepyne’s opioid activity .

Pharmacological Diversity: Benzimidazoles with piperazinyl or piperidinyl groups () are often explored for CNS targets due to their amine functionality, which mimics neurotransmitters .

Biological Activity

1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structure and Synthesis

The compound features an ethyl group at the first position and a 4-methoxy-phenoxymethyl group at the second position of the benzimidazole core. The synthesis typically involves starting materials such as 1-ethyl-1H-benzimidazole and 4-methoxyphenol, utilizing various reaction conditions to optimize yield and purity.

Biological Activities

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds in this class exhibit activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate to strong | |

| Staphylococcus aureus | Moderate | |

| Pseudomonas aeruginosa | Moderate |

In particular, research has shown that this compound exhibits comparable activity to standard antibiotics like gentamicin against certain bacterial strains.

Anticancer Activity

The compound also shows promise in anticancer applications. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting DNA replication. For instance, benzimidazole derivatives have been reported to arrest the cell cycle at various phases, leading to cell death .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for cellular processes.

- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription.

- Signaling Pathway Modulation : The compound affects pathways such as the MAP kinase pathway, altering cellular responses .

Case Studies

Study on Antimicrobial Efficacy

In a comparative study, several benzimidazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds with similar structures to this compound showed significant antibacterial activity, particularly against E. coli and S. aureus, with minimal inhibitory concentrations (MICs) ranging from 8 µg/mL to 100 µg/mL depending on the specific derivative tested .

Anticancer Research Findings

A recent study evaluated the antiproliferative effects of various benzimidazole derivatives on cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cell growth in breast cancer cell lines (MDA-MB-231), with some derivatives showing IC50 values as low as 16.38 µM .

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 1-ethyl-1H-benzimidazole and 4-methoxyphenol derivatives. Key steps include alkylation under reflux with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF). Purification involves recrystallization or HPLC to achieve >95% purity. Continuous flow reactors can enhance yield scalability .

Q. What spectroscopic techniques are recommended for structural validation and purity assessment?

Use -NMR and -NMR to confirm substitution patterns (e.g., ethyl and phenoxymethyl groups). IR spectroscopy verifies functional groups (C-O-C stretch at ~1250 cm⁻¹). Elemental analysis (C, H, N) and LC-MS validate molecular composition and purity. Cross-reference with literature data for benzimidazole derivatives .

Q. How does the methoxy group influence the compound’s physicochemical properties?

The 4-methoxy-phenoxymethyl substituent enhances lipophilicity (logP ~3.2), improving membrane permeability. This is critical for bioavailability in antimicrobial or anticancer assays. Solubility in DMSO or ethanol (>10 mg/mL) facilitates in vitro testing .

Q. What initial biological screening protocols are advised for this compound?

Prioritize antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7). Use positive controls (e.g., cisplatin for anticancer activity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Systematically modify substituents:

- Replace the methoxy group with halogens (e.g., -F, -Cl) to assess electronic effects.

- Vary the ethyl group with longer alkyl chains (e.g., propyl) to study steric impacts. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like DNA topoisomerase II or fungal CYP51 .

Q. How should researchers resolve contradictions in reported biological activity data?

If one study reports potent antifungal activity but another shows inactivity:

- Re-test under standardized conditions (e.g., CLSI guidelines).

- Analyze substituent stereochemistry (e.g., via X-ray crystallography; see CCDC 1538327 for related analogs).

- Compare solvent systems (DMSO vs. aqueous buffers) to rule out assay artifacts .

Q. What computational strategies are effective for elucidating the mechanism of action?

Perform molecular dynamics simulations (AMBER or GROMACS) to study interactions with β-tubulin (anticancer) or bacterial efflux pumps. Validate predictions with SPR binding assays or isothermal titration calorimetry (ITC) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved?

- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.

- Conduct in vitro microsomal stability assays (human liver microsomes) and use prodrug strategies (e.g., ester prodrugs) to enhance half-life .

Q. What strategies mitigate solubility limitations in aqueous systems?

Q. How does this compound compare structurally and functionally to other benzimidazole derivatives?

Unlike 2-(4-fluorophenyl)-1H-benzimidazole, the 4-methoxy-phenoxymethyl group confers higher selectivity toward fungal lanosterol 14α-demethylase. Comparative X-ray diffraction data (e.g., CCDC 1538327) reveal distinct binding conformations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.